molecular formula C14H11ClF2O2 B1443005 [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- CAS No. 1155878-04-8

[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-

Cat. No.: B1443005
CAS No.: 1155878-04-8
M. Wt: 284.68 g/mol
InChI Key: SFDQYXVGTURVRH-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is a complex organic compound that features a biphenyl core with various functional groups attached

Biochemical Analysis

Biochemical Properties

[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- and these enzymes involves binding to the active site, leading to competitive inhibition and subsequent alteration of metabolic processes .

Cellular Effects

The effects of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death.

Molecular Mechanism

The molecular mechanism of action of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- can bind to the active sites of enzymes, leading to competitive inhibition and disruption of normal enzymatic activity . Furthermore, this compound can modulate the transcription of specific genes by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which may lead to cumulative effects on cell function.

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes and the accumulation of reactive metabolites . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects.

Metabolic Pathways

[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This compound can be metabolized via oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The metabolic flux and levels of specific metabolites can be affected by the presence of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-, which in turn can influence overall cellular metabolism and biochemical processes .

Transport and Distribution

The transport and distribution of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- within tissues is influenced by its lipophilicity and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in the endoplasmic reticulum, mitochondria, and nucleus, where it can exert its biochemical effects . The activity and function of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- are influenced by its subcellular localization, as it can interact with different biomolecules and participate in various cellular processes depending on its location.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

This process can be achieved using various difluoromethylation reagents, such as ClCF2H, under specific conditions . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(trifluoromethoxy)-
  • [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(methoxy)-
  • [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(ethoxy)-

Uniqueness

The presence of the difluoromethoxy group in [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and biological properties, making it more effective in certain applications .

Properties

IUPAC Name

[3-(3-chlorophenyl)-4-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2O2/c15-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19-14(16)17/h1-7,14,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDQYXVGTURVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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